4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of two thiazole rings each attached to a 3,4-dichlorophenyl group. The positioning and orientation of these groups in three-dimensional space would depend on the specifics of the compound’s synthesis and the conditions under which it is stored and used .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the presence of other reactants. The thiazole rings and the 3,4-dichlorophenyl groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of the thiazole and 3,4-dichlorophenyl groups would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Structural Characterization and Synthesis
- Thiazole derivatives have been synthesized and characterized, demonstrating the potential for various structural analyses through techniques like single crystal diffraction. These compounds are noted for their planar structures, except for certain groups which are oriented perpendicularly, indicating their structural diversity and complexity (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).
Corrosion Inhibition
- Quantum chemical and molecular dynamics simulation studies have shown that certain thiazole derivatives can act as effective corrosion inhibitors for iron, highlighting their potential in protecting metals from corrosion. This research uses density functional theory (DFT) calculations and molecular dynamics simulations to predict inhibition performances (S. Kaya, C. Kaya, Lei Guo, et al., 2016).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations have been employed to study the interactions of thiazole derivatives with biological targets. These studies provide insights into the biological effects of these compounds, potentially guiding the development of new pharmaceuticals or materials (A. Viji, V. Balachandran, S. Babiyana, et al., 2020).
Antimicrobial Applications
- Synthesis of formazans from Mannich bases of thiazole derivatives has shown moderate antimicrobial activity against various pathogens, indicating their potential use as antimicrobial agents. This research involves the synthesis and in vitro evaluation of these compounds' efficacy against bacterial and fungal strains (P. Sah, Pratibha Bidawat, M. Seth, et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl4N2S2/c19-11-3-1-9(5-13(11)21)15-7-25-17(23-15)18-24-16(8-26-18)10-2-4-12(20)14(22)6-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRKXXPHHHOPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl4N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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